molecular formula C7H11NOS B15321235 3-Amino-2-(thiophen-2-yl)propan-1-ol

3-Amino-2-(thiophen-2-yl)propan-1-ol

Cat. No.: B15321235
M. Wt: 157.24 g/mol
InChI Key: SPNFEGYVLXLBMX-UHFFFAOYSA-N
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Description

3-Amino-2-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(thiophen-2-yl)propan-1-ol can be achieved through various methods. One common approach involves the condensation of thiophene-2-carbaldehyde with nitromethane, followed by reduction and subsequent functional group transformations . Another method includes the reaction of thiophene-2-carboxylic acid with ammonia and formaldehyde under specific conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-Amino-2-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(thiophen-2-yl)propan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3-amino-2-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,6,9H,4-5,8H2

InChI Key

SPNFEGYVLXLBMX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CN)CO

Origin of Product

United States

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